Senampelin B
Overview
Description
Scientific Research Applications
Cardiac Function and Protein Kinase C Activation : Endothelin-1 can increase peak Ca2+ current in rat ventricular myocytes through protein kinase C (PKC)-mediated pathways, indicating its significant role in cardiac function and the modulation of L-type Ca2+ channels (He et al., 2000).
Insulin Sensitivity in Coronary Artery Disease : Dual endothelin receptor blockade can enhance insulin sensitivity in patients with insulin resistance and coronary artery disease. This suggests a potential application in managing conditions related to endothelin-1 and its receptors in metabolic disorders (Author Unknown, 2007).
Pharmacology of Endothelin Receptors in Renal Failure : The study of endothelin receptors, particularly in the context of chronic renal failure, highlights their importance in systemic and renal hemodynamics. This could be relevant for understanding the broader implications of compounds like Senampelin B in renal physiology and disease (Goddard et al., 2004).
Neuroprotective Activity : The neuroprotective properties of certain compounds targeting nicotinic acetylcholine receptors might provide insights into the potential neurological applications of this compound, especially in the context of neurodegenerative disorders (Roncarati et al., 2009).
Therapeutic Applications in Aging and Chronic Diseases : Senolytic drugs, which selectively induce apoptosis of senescent cells, have shown potential in treating multiple age-related phenotypes and chronic diseases. While not directly related to this compound, this research area could offer insights into targeting cellular aging processes (Kirkland et al., 2017).
properties
IUPAC Name |
[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9+/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSUNCJYDAKT-IFWBSMHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62860-52-0 | |
Record name | Sena,peline B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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